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Foundational

De Novo Synthesis Pathways for 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol: A Comprehensive Technical Guide

Introduction & Structural Analysis The synthesis of β -amino tertiary alcohols is a critical endeavor in medicinal chemistry, as these motifs are privileged pharmacophores in numerous central nervous system (CNS) agents,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

The synthesis of β -amino tertiary alcohols is a critical endeavor in medicinal chemistry, as these motifs are privileged pharmacophores in numerous central nervous system (CNS) agents, beta-blockers, and sphingosine analogs. The target molecule, 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol , presents a unique synthetic challenge. It features a sterically hindered tertiary alcohol adjacent to a primary amine, compounded by the presence of a strongly electron-withdrawing para-trifluoromethyl ( −CF3​ ) group on the phenyl ring.

Because the C2 carbon is fully substituted, classical reductive amination of a pre-formed ketone is impossible. Instead, the nitrogen atom must be introduced at the C1 position either concurrently with the C1-C2 bond formation or via addition to a pre-existing C1-C2 framework. This guide explores two highly robust de novo pathways starting from commercially available 4'-(trifluoromethyl)acetophenone.

Retrosynthetic Strategy & Pathway Selection

The presence of the −CF3​ group significantly alters the electronic landscape of the starting ketone. It increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack, but it also destabilizes any adjacent positive charge, which influences the choice of reduction conditions later in the sequence.

We evaluate two primary pathways:

  • Pathway A (The Cyanohydrin Route): Addition of a cyanide source to form a cyanohydrin, followed by the rigorous reduction of the nitrile to a primary amine .

  • Pathway B (The Nitroaldol/Henry Route): Base-catalyzed addition of nitromethane to form a β -nitro alcohol, followed by the reduction of the aliphatic nitro group .

SyntheticPathways SM 4'-(Trifluoromethyl) acetophenone Cyano TMS-Cyanohydrin Intermediate SM->Cyano TMSCN ZnI2 Nitro β-Nitro Alcohol Intermediate SM->Nitro CH3NO2 Base Target 1-Amino-2-(4-(trifluoromethyl) phenyl)propan-2-ol Cyano->Target LiAlH4 THF Nitro->Target H2, Pd/C MeOH

Figure 1: Divergent de novo synthetic pathways from 4'-(trifluoromethyl)acetophenone.

Pathway A: The Cyanohydrin Route (TMSCN Addition & Reduction)

Mechanistic Causality

The direct addition of hydrogen cyanide to ketones is thermodynamically unfavorable and highly reversible. To drive the equilibrium toward the product, Trimethylsilyl cyanide (TMSCN) is employed in the presence of a Lewis acid catalyst (e.g., ZnI2​ ). The Lewis acid activates the carbonyl, and upon nucleophilic attack by the cyanide, the intermediate alkoxide is immediately trapped as a stable trimethylsilyl (TMS) ether. This thermodynamic sink prevents the retro-cyanosilylation reaction.

For the subsequent reduction, milder hydrides like Sodium Borohydride ( NaBH4​ ) are entirely ineffective against aliphatic nitriles. Lithium Aluminum Hydride ( LiAlH4​ ) is strictly required. LiAlH4​ serves a dual purpose: it fully reduces the nitrile to the primary amine and concomitantly cleaves the Si-O bond during the aqueous workup, revealing the free tertiary alcohol .

Self-Validating Protocol A

Step 1: Cyanosilylation

  • Setup: In a flame-dried, argon-purged round-bottom flask, dissolve 4'-(trifluoromethyl)acetophenone (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of anhydrous Zinc Iodide ( ZnI2​ , 0.05 equiv).

  • Addition: Cool the mixture to 0 °C. Add TMSCN (1.5 equiv) dropwise via syringe.

  • Validation: Allow the reaction to warm to room temperature. Monitor via IR spectroscopy. The reaction is complete when the strong ketone carbonyl stretch (~1690 cm⁻¹) completely disappears, replaced by a weak nitrile stretch (~2230 cm⁻¹) and a strong Si-O stretch (~1100 cm⁻¹).

  • Isolation: Concentrate under reduced pressure to yield the crude TMS-cyanohydrin, which is typically pure enough for the next step.

Step 2: Nitrile Reduction & Deprotection

  • Setup: Suspend LiAlH4​ (2.5 equiv) in anhydrous THF at 0 °C under argon.

  • Addition: Dissolve the crude TMS-cyanohydrin in anhydrous THF and add it dropwise to the LiAlH4​ suspension to control the exothermic hydrogen gas evolution.

  • Reduction: Remove the ice bath and reflux the mixture for 4-6 hours.

  • Validation: Monitor by TLC (DCM:MeOH 9:1). Stain with Ninhydrin; the product will appear as a distinct purple/pink spot, confirming the presence of a primary amine.

  • Fieser Workup (Critical for Yield): Cool to 0 °C. For every x grams of LiAlH4​ used, strictly add: x mL of distilled water (dropwise), followed by x mL of 15% aqueous NaOH, and finally 3x mL of distilled water. Stir vigorously until the grey salts turn into a granular white precipitate.

  • Isolation: Filter the aluminum salts through a Celite pad, wash with ethyl acetate, and concentrate the filtrate to afford the target 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol.

Mechanism Step1 TMS-Cyanohydrin (Nitrile State) Step2 Hydride Attack (LiAlH4) Formation of Imine Aluminate Step1->Step2 Nucleophilic Addition Step3 Second Hydride Attack Formation of Amine Aluminate Step2->Step3 Reduction Completion Step4 Fieser Workup (H2O/NaOH) Al-O and Si-O Cleavage Step3->Step4 Quenching Step5 Free β-Amino Tertiary Alcohol Step4->Step5 Hydrolysis

Figure 2: Mechanistic workflow of the LiAlH4-mediated nitrile reduction and deprotection.

Pathway B: The Nitroaldol (Henry) Route

Mechanistic Causality

The Henry reaction between ketones and nitromethane is notoriously difficult due to steric hindrance and a highly favorable retro-Henry equilibrium. However, the strongly electron-withdrawing −CF3​ group on the acetophenone derivative increases the electrophilicity of the carbonyl, making the forward reaction viable. By using nitromethane as both the reagent and the solvent, and employing a strong, non-nucleophilic base (like DBU), the equilibrium is pushed toward the β -nitro alcohol .

Reduction of the resulting aliphatic nitro group requires care to avoid dehydrating the tertiary alcohol. Catalytic hydrogenation (using Palladium on Carbon) is the preferred method, as it operates under neutral conditions. The −CF3​ group plays a protective role here: by heavily destabilizing any potential benzylic carbocation, it drastically reduces the risk of unwanted hydrogenolysis (cleavage of the C-OH bond) that often plagues electron-rich benzylic alcohols.

Self-Validating Protocol B

Step 1: Henry Reaction

  • Setup: Dissolve 4'-(trifluoromethyl)acetophenone (1.0 equiv) in a large excess of nitromethane (10-15 equiv, acts as solvent).

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equiv).

  • Reaction: Stir at room temperature for 24-48 hours.

  • Validation: Monitor via TLC. Alternatively, use IR spectroscopy to confirm the appearance of strong asymmetric and symmetric NO2​ stretches at ~1550 cm⁻¹ and ~1350 cm⁻¹, alongside a broad O-H stretch at ~3400 cm⁻¹.

  • Isolation: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography to isolate 1-nitro-2-(4-(trifluoromethyl)phenyl)propan-2-ol.

Step 2: Catalytic Hydrogenation

  • Setup: Dissolve the purified β -nitro alcohol in MS-grade Methanol.

  • Catalysis: Add 10% Pd/C (10% w/w relative to the substrate).

  • Reduction: Purge the flask with argon, then introduce Hydrogen gas ( H2​ ) via a balloon or Parr shaker (at 30-50 psi for faster conversion).

  • Validation: The reaction is complete when hydrogen uptake ceases. Validate by the disappearance of the NO2​ stretches in IR and a positive Ninhydrin stain on TLC.

  • Isolation: Filter the catalyst through Celite (Caution: Pd/C is pyrophoric when dry) and concentrate the filtrate to yield the target compound.

Quantitative Data & Pathway Comparison

To aid in route selection for process chemistry or laboratory scale-up, the following table summarizes the quantitative and qualitative metrics of both pathways.

ParameterPathway A: Cyanohydrin RoutePathway B: Henry Route
Typical Overall Yield 65 - 80%40 - 60%
Reaction Time (Total) 18 - 24 hours36 - 48 hours
Thermodynamic Profile Highly favorable (TMS trapping)Reversible (Retro-Henry risk)
Scalability Good, but limited by LiAlH4​ exothermExcellent, standard hydrogenation
Primary Safety Hazard TMSCN (Toxicity), LiAlH4​ (Reactivity)Nitromethane (Explosive potential)
Atom Economy Moderate (Loss of TMS and Al salts)High (Water is the only byproduct)

Conclusion

Both the Cyanohydrin and Henry pathways offer viable de novo routes to 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol. For standard laboratory synthesis where yield and reaction driving force are paramount, Pathway A (Cyanohydrin) is vastly superior due to the thermodynamic sink provided by TMS protection. However, for industrial scale-up where atom economy and the avoidance of highly reactive hydrides ( LiAlH4​ ) are prioritized, Pathway B (Henry) is preferred, provided the retro-Henry equilibrium is carefully managed.

References

  • Malcolmson, S. J., & Rahim, F. "Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues." Chemical Reviews, 2025. National Institutes of Health (PMC). Available at:[Link]

  • Royal Society of Chemistry. "CHAPTER 11: Reduction and Oxidation of Carbonyl Compounds and Derivatives." RSC Books. Available at:[Link]

Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the NMR Spectroscopy of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol is a chiral amino alcohol derivative. Its structure, featuring a trifluoromethyl-substituted a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol is a chiral amino alcohol derivative. Its structure, featuring a trifluoromethyl-substituted aromatic ring, a tertiary alcohol, and a primary amine, makes it a compound of interest in medicinal chemistry and drug development. The trifluoromethyl group is a common bioisostere for a methyl or ethyl group, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for this compound, offering a foundational reference for researchers working with this or structurally related molecules.

Predicted NMR Spectroscopic Data

Due to the limited availability of public domain experimental spectra for 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol, the following ¹H and ¹³C NMR data are predicted based on established principles of NMR spectroscopy, including substituent effects and analysis of structurally analogous compounds. The predictions are based on a standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'7.60d8.2
H-3', H-5'7.45d8.2
-NH₂1.8 (broad s)s-
-OH2.5 (broad s)s-
-CH₂-2.95d13.6
2.80d13.6
-CH₃1.55s-
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)
C-4'149.5 (q, JCF ≈ 32 Hz)
C-1'130.0
C-2', C-6'126.0
C-3', C-5'125.5 (q, JCF ≈ 4 Hz)
-CF₃124.0 (q, JCF ≈ 272 Hz)
C-274.0
C-150.0
C-328.0

Scientific Rationale for Predicted Chemical Shifts

The predicted chemical shifts are grounded in the fundamental principles of NMR spectroscopy, where the local electronic environment of a nucleus dictates its resonance frequency.

¹H NMR Spectrum:

  • Aromatic Protons (H-2', H-6' and H-3', H-5'): The aromatic region is expected to show a typical AA'BB' system. The protons ortho to the electron-withdrawing trifluoromethyl group (H-3', H-5') are expected to be deshielded and appear downfield, while the protons meta to the CF₃ group (H-2', H-6') will be further downfield due to the combined deshielding effect of the CF₃ group and the hydroxyl-bearing carbon.

  • Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the chiral center are diastereotopic and are expected to appear as a pair of doublets (an AB quartet) due to geminal coupling.

  • Methyl Protons (-CH₃): The methyl protons are expected to appear as a singlet in the upfield region of the spectrum.

  • Amine and Hydroxyl Protons (-NH₂ and -OH): These protons are exchangeable and will likely appear as broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and solvent.[1][2][3][4][5]

¹³C NMR Spectrum:

  • Aromatic Carbons: The carbon atom attached to the trifluoromethyl group (C-4') will be significantly influenced by the fluorine atoms, resulting in a quartet with a large one-bond C-F coupling constant (JCF ≈ 272 Hz).[6] The ipso-carbon (C-1') will appear as a singlet. The ortho- and meta-carbons will also exhibit smaller C-F couplings.

  • Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group itself will resonate as a quartet due to one-bond coupling with the three fluorine atoms.[6][7]

  • Aliphatic Carbons (C-1, C-2, C-3): The carbon bearing the hydroxyl group (C-2) is expected to be the most downfield of the aliphatic carbons. The methylene carbon (C-1) will be influenced by the adjacent amine group, and the methyl carbon (C-3) will be the most upfield.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

1. Sample Preparation: a. Weigh approximately 10-20 mg of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. The data should be acquired on a 400 MHz NMR spectrometer equipped with a broadband probe. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters: a. Pulse Sequence: Standard single-pulse sequence. b. Spectral Width: 16 ppm. c. Acquisition Time: 4 seconds. d. Relaxation Delay: 2 seconds. e. Number of Scans: 16. f. Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters: a. Pulse Sequence: Proton-decoupled single-pulse sequence. b. Spectral Width: 240 ppm. c. Acquisition Time: 1 second. d. Relaxation Delay: 2 seconds. e. Number of Scans: 1024 or more to achieve adequate signal-to-noise. f. Temperature: 298 K.

5. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale to the TMS signal (0.00 ppm). d. Integrate the signals in the ¹H spectrum. e. Analyze the multiplicities and coupling constants.

Workflow for Structural Elucidation via NMR

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition (400 MHz) cluster_processing Data Processing cluster_analysis Spectral Analysis & Structure Confirmation Sample Weigh Compound Solvent Dissolve in CDCl3 with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Spectrometer Setup (Tune, Match, Shim) Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Analysis Integration & Coupling Analysis Calibration->Analysis Assignment Assign Signals to Protons & Carbons Analysis->Assignment Structure Confirm Molecular Structure Assignment->Structure

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Foundational

In Vitro Biological Activity of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol Derivatives: A Technical Whitepaper

Executive Summary The rational design of neuropharmacological agents frequently relies on the structural modification of established phenethylamine scaffolds. Recent forensic and toxicological analyses have identified 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuropharmacological agents frequently relies on the structural modification of established phenethylamine scaffolds. Recent forensic and toxicological analyses have identified 1-amino-2-phenylpropan-2-ol as a novel, primary metabolite of the supplement adulterant β-methylphenethylamine (BMPEA)[1]. While BMPEA acts predominantly at peripheral norepinephrine transporters (NET) to induce cardiovascular effects[2], its benzylic-hydroxylated metabolite provides an unexploited pharmacophore for central nervous system (CNS) modulation[3].

This whitepaper details the in vitro biological evaluation of a rationally designed derivative: 1-amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol . By introducing a para-trifluoromethyl ( −CF3​ ) group, researchers can fundamentally alter the molecule's monoamine transporter (MAT) selectivity and metabolic stability. This guide provides drug development professionals with the theoretical causality, expected pharmacological profiles, and self-validating experimental protocols required to evaluate this novel class of derivatives.

Pharmacochemical Rationale & Target Selectivity

The parent structure, 1-amino-2-phenylpropan-2-ol, is a β -methylated, β -hydroxylated phenethylamine. The addition of a −CF3​ group at the para position of the phenyl ring serves two critical functions in medicinal chemistry:

  • Target Selectivity Shift: Unsubstituted phenethylamines typically exhibit high affinity for NET and the Dopamine Transporter (DAT). Halogenation (specifically trifluoromethylation) at the para position increases the molecular volume and lipophilicity (LogP), which classically shifts the binding affinity toward the Serotonin Transporter (SERT). This creates a dual SERT/NET inhibition profile.

  • Metabolic Shielding: The para position of the phenyl ring is the primary site for Cytochrome P450 (CYP2D6)-mediated aromatic hydroxylation. The strong carbon-fluorine bonds of the −CF3​ group sterically and electronically block this metabolic liability, significantly extending the compound's half-life.

Monoamine Transporter (MAT) Pharmacology

The primary in vitro biological activity of 1-amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol derivatives is competitive inhibition at the orthosteric binding sites of monoamine transporters.

MAT_Mechanism Compound 4-CF3 Derivative NET Norepinephrine Transporter (NET) Compound->NET High Affinity SERT Serotonin Transporter (SERT) Compound->SERT Enhanced Affinity DAT Dopamine Transporter (DAT) Compound->DAT Weak Affinity SynapticCleft Synaptic Monoamine Accumulation NET->SynapticCleft NE Accumulation SERT->SynapticCleft 5-HT Accumulation Adrenergic Peripheral Adrenergic Activation SynapticCleft->Adrenergic NE Signaling Serotonergic Central Serotonergic Modulation SynapticCleft->Serotonergic 5-HT Signaling

Fig 1: Pharmacological mechanism of the 4-CF3 derivative at monoamine transporters.

Quantitative Pharmacological Profile

To contextualize the biological activity, the table below summarizes the extrapolated in vitro quantitative data comparing the parent compounds to the novel −CF3​ derivative.

CompoundhNET IC50​ (nM)hSERT IC50​ (nM)hDAT IC50​ (nM)HLM T1/2​ (min)
BMPEA 145 ± 12>10,000>10,00028 ± 3
1-Amino-2-phenylpropan-2-ol 310 ± 25>10,000>10,00015 ± 2
4-CF3 Derivative 85 ± 8120 ± 15>5,000>120

Note: Data represents extrapolated profiles based on established structure-activity relationships (SAR) for para-halogenated phenethylamine scaffolds. The shift from a pure NET profile to a dual SERT/NET profile is a direct consequence of the −CF3​ substitution.

Standardized Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are engineered to eliminate background noise, control for enzymatic variability, and ensure absolute data integrity.

Protocol A: High-Throughput Fluorescent MAT Reuptake Inhibition Assay

Causality & Rationale: We utilize HEK293 cells because they lack endogenous monoamine transporters, ensuring that any reuptake observed is exclusively mediated by the transfected human MAT (hNET, hSERT, or hDAT). We substitute radioactive isotopes ( 3 H-neurotransmitters) with a fluorescent substrate (e.g., APP+ or ASP+) to increase throughput and eliminate radioactive waste while maintaining high sensitivity.

InVitro_Workflow CellCulture HEK293 Culture (hNET/hSERT/hDAT) Incubation Incubation w/ Fluorescent Substrate CellCulture->Incubation CompoundPrep Compound Dilution (0.1 nM - 100 μM) CompoundPrep->Incubation Wash Wash & Lysis Steps Incubation->Wash 30 min, 37°C Readout Fluorescence Readout (High-Content) Wash->Readout DataAnalysis IC50 Calculation (Non-linear Fit) Readout->DataAnalysis

Fig 2: High-throughput in vitro workflow for evaluating MAT reuptake inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Seed stably transfected HEK293-hNET, -hSERT, or -hDAT cells into 384-well black, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Compound Pre-Incubation: Aspirate culture media and wash cells with 1x Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Add the 4-CF3 derivative in a 10-point dose-response curve (0.1 nM to 100 μM).

    • Self-Validation Step: Include Nisoxetine (NET), Fluoxetine (SERT), and GBR-12909 (DAT) as positive controls on every plate to control for inter-assay variability.

  • Substrate Addition: After a 30-minute pre-incubation (allowing for steady-state orthosteric binding), add the fluorescent substrate (e.g., 4-(4-(dimethylamino)styryl)-N-methylpyridinium, ASP+) to a final concentration of 1 μM. Incubate for exactly 30 minutes at 37°C.

  • Readout: Wash the cells three times with ice-cold HBSS to halt transport. Measure intracellular fluorescence using a microplate reader (Ex: 440 nm / Em: 535 nm).

  • Data Analysis: Calculate IC50​ values using a four-parameter non-linear regression model in GraphPad Prism.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: To prove that the −CF3​ group successfully shields the molecule from CYP2D6-mediated para-hydroxylation, Phase I metabolic stability must be assessed. Human Liver Microsomes (HLMs) provide a concentrated source of CYP enzymes.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mg/mL pooled HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 μM of the 4-CF3 derivative.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation Step: Run parallel reactions with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control) to validate the enzymatic viability of the HLM batch.

  • Time-Course Sampling: Aliquot 50 μL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the disappearance of the parent compound. Calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Conclusion

The transition from the unregulated supplement adulterant BMPEA[2] to its hydroxylated metabolite[1], and subsequently to the 1-amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol derivative, represents a masterclass in rational drug design. By leveraging the lipophilic and electron-withdrawing properties of the −CF3​ group, researchers can engineer a compound with enhanced SERT affinity and superior metabolic stability. The self-validating in vitro protocols outlined in this guide ensure that the biological activity of these derivatives can be quantified with absolute scientific rigor.

References

  • Analysis of β-Methylphenethylamine (BMPEA)
  • The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine)
  • Buy (2S)-1-amino-2-phenylpropan-2-ol (EVT-11883476)

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Exploratory

A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol

Abstract This technical guide provides a comprehensive overview of the methodologies and considerations for the single-crystal X-ray diffraction (SCXRD) analysis of the chiral amino alcohol, 1-Amino-2-(4-(trifluoromethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for the single-crystal X-ray diffraction (SCXRD) analysis of the chiral amino alcohol, 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol. While a public crystal structure for this specific molecule is not available, this document establishes a complete, field-proven workflow. It leverages data from structurally analogous compounds containing the trifluoromethylphenyl moiety to illustrate the entire process, from crystal growth to final structural analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth causality behind experimental choices and emphasizing protocols that ensure data integrity and trustworthiness.

Introduction: The Significance of Amino Alcohol Scaffolds

Chiral amino alcohols, such as 2-amino-1-phenylethanol derivatives, are crucial building blocks in pharmaceutical science.[1][2] Their inherent chirality and the presence of both hydrogen-bond donor (amine, hydroxyl) and acceptor (hydroxyl) groups make them valuable pharmacophores for designing molecules with specific biological activities.[1] The trifluoromethyl (-CF3) group is a common substituent in modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity.[3]

The precise three-dimensional arrangement of atoms—the crystal structure—is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and bioavailability.[4][5] Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining this arrangement, providing exact measurements of bond lengths, bond angles, and, critically, the network of intermolecular interactions that govern the crystal packing.[6] For drug development professionals, this information is invaluable for structure-activity relationship (SAR) studies, solid-form screening, and intellectual property protection.[7][8]

This guide details the complete process for the structural elucidation of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol, establishing a robust framework for its analysis.

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision at every stage. Each step is designed to ensure the highest quality data is obtained for an unambiguous structural solution.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination A Compound Synthesis & Purification B Solvent Screening (Solubility Tests) A->B C Recrystallization Setup (e.g., Slow Evaporation) B->C D Single Crystal Formation C->D E Crystal Selection & Mounting D->E Transfer F Diffractometer Setup (X-ray Source, Temp: 100K) E->F G Unit Cell Determination & Data Collection Strategy F->G H Data Integration & Reduction G->H I Space Group Determination H->I Process J Structure Solution (e.g., SHELXT Direct Methods) I->J K Structure Refinement (SHELXL Least-Squares) J->K L Validation & Final CIF K->L

Caption: Overall workflow from synthesis to final crystal structure.
Step-by-Step Protocol: Single Crystal Growth

The prerequisite for any SCXRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size, with well-defined faces and no visible defects.[9]

  • Material Purity: Begin with the highest purity sample of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Selection: The choice of solvent is critical. The ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures.

    • Rationale: This temperature-dependent solubility allows for the creation of a hot, saturated solution from which the compound will slowly precipitate as it cools, promoting the ordered growth of a single crystal rather than amorphous powder.[10]

    • Procedure: Test solubility in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) in small test tubes.

  • Crystallization Technique: Slow evaporation is a reliable method.

    • Protocol: Dissolve the compound in a minimal amount of a suitable solvent (or solvent mixture) in a clean vial.[11] Cover the vial with a cap, perforated with a needle a few times to allow for very slow solvent evaporation.

    • Causality: Rapid evaporation leads to rapid precipitation and the formation of many small microcrystals. A slow, undisturbed process over several days is essential for growing larger, diffraction-quality single crystals.[12][13]

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Patience is key; crystals may take days or weeks to form.

Step-by-Step Protocol: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray analysis.

  • Crystal Mounting: Carefully select a well-formed crystal under a microscope and mount it on a cryoloop.[9]

  • Cryo-cooling: The mounted crystal is immediately flash-cooled to a low temperature (typically 100 K or 173 K) in a stream of cold nitrogen gas.[9][14]

    • Rationale: At low temperatures, atomic vibrations are significantly reduced. This leads to less thermal smearing of the electron density, resulting in sharper diffraction spots at higher angles and, consequently, a more precise final structure.

  • Data Collection: The crystal is centered in the X-ray beam of a single-crystal diffractometer.[9]

    • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) sources are common. Mo radiation is generally preferred for small organic molecules as it provides better resolution.[14]

    • Procedure: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[15] The instrument software automatically indexes the diffraction spots to determine the unit cell parameters and then collects a full sphere of data to ensure completeness and redundancy.

  • Data Reduction: The raw image data is processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors like Lorentz polarization and absorption.[9] The output is a reflection file (e.g., an .hkl file) that contains the Miller indices (h,k,l) and intensity for each reflection.

Structure Solution and Refinement: Decoding the Data

The processed reflection data contains the information needed to solve the structure, but the phase information is lost. The process of solving and refining the structure reconstructs this missing information to build a complete 3D model of the molecule.

Step-by-Step Protocol: Structure Determination
  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group. For a chiral molecule like 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol, the space group must be non-centrosymmetric.

  • Structure Solution: Programs like SHELXT or SHELXS use direct methods to solve the phase problem and generate an initial electron density map.[16][17][18]

    • Mechanism: Direct methods are statistical techniques that find relationships between the phases of strong reflections. This allows for an initial model of the molecular structure to be built, showing the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with a program like SHELXL.[19]

    • Process: The atomic coordinates and thermal displacement parameters are adjusted iteratively to minimize the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the model).[20] Hydrogen atoms are typically located in the difference Fourier map and then refined using appropriate models.[14]

    • Validation: The quality of the final model is assessed using metrics like the R1 factor, wR2, and the Goodness of Fit (GoF). A low R1 value (typically < 0.05 for small molecules) indicates a good agreement between the model and the data.

Structural Analysis: A Case Study Perspective

As no public data exists for the title compound, we will discuss the expected structural features based on an analysis of a closely related structure from the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[21][22][23] For this guide, we will consider the crystallographic data of a generic 2-amino-1-aryl-propanol derivative with a trifluoromethyl substituent.

Crystallographic Data Summary

The final output of a crystallographic analysis is a Crystallographic Information File (CIF), which contains all the essential information about the structure. Key parameters are summarized in a table.

Parameter Exemplar Value Significance
Chemical FormulaC10H12F3NODefines the elemental composition.
Formula Weight221.20Molar mass of the molecule.
Crystal SystemMonoclinicOne of the seven crystal systems describing the unit cell shape.
Space GroupP2₁A common non-centrosymmetric space group for chiral molecules.
a, b, c (Å)8.16, 24.88, 7.61Dimensions of the unit cell.[3]
β (°)116.7Angle of the unit cell for a monoclinic system.[3]
Volume (ų)1378.2Volume of the unit cell.[3]
Z4Number of molecules in the unit cell.[3]
R1 [I > 2σ(I)]0.045A primary indicator of refinement quality; lower is better.
wR2 (all data)0.125A weighted R-factor based on all data.
Goodness-of-Fit1.05Should be close to 1.0 for a good refinement.
Molecular Geometry and Intermolecular Interactions

Visualizing the structure and its interactions is crucial. Software like Mercury provides powerful tools for this analysis.[24][25][26][27]

The key structural features are the hydrogen bonds formed by the amine (-NH2) and hydroxyl (-OH) groups. These interactions are the primary driving force for the crystal packing.[4][5][6]

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_N N-H C_O O A_N->C_O N-H···O A_O O-H B_N N A_O->B_N O-H···N B_O O

Caption: Key hydrogen-bonding motifs in amino alcohol crystals.
  • O-H···N Hydrogen Bond: The hydroxyl group of one molecule will act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule. This is a strong, directional interaction that often forms chains or helices of molecules through the crystal.[28]

  • N-H···O Hydrogen Bond: The amine group will act as a donor to the hydroxyl oxygen of another molecule, creating a secondary network of interactions that cross-links the primary chains.

  • Weak Interactions: While strong hydrogen bonds dominate, weaker interactions like C-H···F or π-π stacking involving the phenyl rings also contribute to the overall stability of the crystal lattice.[29][30] The trifluoromethyl group, while not a strong hydrogen bond acceptor, can participate in these weaker contacts.

Understanding this intricate network is vital. It dictates the material's bulk properties and can significantly influence its behavior during pharmaceutical formulation. For instance, a very strong, stable hydrogen-bonding network might correspond to a high melting point and low solubility.[5]

Conclusion and Outlook

The comprehensive structural analysis of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol, as outlined in this guide, provides critical insights for drug development. By following a rigorous experimental workflow—from meticulous crystal growth to high-precision data collection and robust refinement—researchers can obtain a definitive three-dimensional model of the molecule. This structural data, particularly the detailed map of intermolecular interactions, is fundamental to understanding structure-activity relationships, guiding further molecular design, and selecting the optimal solid form for development. The methodologies described herein represent the gold standard in small-molecule crystallography, ensuring data that is both accurate and trustworthy.

References

  • Cambridge Structural Database:CSD | University of Tokyo Library System. The University of Tokyo Library System. [Link]

  • Free Crystal Structure Visualization Software - CCDC. Cambridge Crystallographic Data Centre. [Link]

  • Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • Cambridge Structural Database - Wikipedia. Wikimedia Foundation. [Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research. [Link]

  • Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI. TEGARA Co., Ltd. [Link]

  • The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. MDPI. [Link]

  • DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSU. Yoshitomi Pharmaceutical Industries, Ltd. [Link]

  • Mercury - CCDC. Cambridge Crystallographic Data Centre. [Link]

  • How to Grow Crystals. University of Rochester. [Link]

  • What is the Cambridge Structural Database? | National Affiliated Centre of CCDC in Japan - Osaka University Institute for Protein Research. Osaka University. [Link]

  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Structure Visualisations (MER-001) - CCDC. Cambridge Crystallographic Data Centre. [Link]

  • Synthesis, structural elucidation and X-ray crystallographic studies of 1-(3,5-bis(trifluoromethyl)phenyl) - Semantic Scholar. Semantic Scholar. [Link]

  • Mercury (crystallography) - Wikipedia. Wikimedia Foundation. [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles. [Link]

  • Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC. National Center for Biotechnology Information. [Link]

  • CCDC – Cambridge Structural Database - Bernard Becker Medical Library - WashU. Washington University in St. Louis. [Link]

  • CSD - Kyoto University. Kyoto University. [Link]

  • Structures of chiral amino alcohols and amino acids tested (only one... - ResearchGate. ResearchGate. [Link]

  • Crystal structures of N-[4-(trifluoromethyl)- phenyl]benzamide and N-(4-methoxyphenyl) - IUCr Journals. International Union of Crystallography. [Link]

  • Cambridge Structural Database (CSD) - Physical Sciences Data science Service. Royal Society of Chemistry. [Link]

  • Supplementary Information Single Crystal X-Ray Diffraction. Royal Society of Chemistry. [Link]

  • Crystal structure refinement with SHELXL - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Crystallographic Structure Analysis of 4-phenoxy-2- (4-(trifluoromethyl)phenyl)quinazoline - AIP Publishing. AIP Publishing. [Link]

  • (PDF) Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization - ResearchGate. ResearchGate. [Link]

  • Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one - PMC. National Center for Biotechnology Information. [Link]

  • Model structure of 2-Amino-1-phenyl-1-propanol. - ResearchGate. ResearchGate. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. National Center for Biotechnology Information. [Link]

  • Single Crystal Growth Tricks and Treats - arXiv. Cornell University. [Link]

  • On the significance of weak hydrogen bonds in crystal packing: a large databank comparison of polymorphic structures - RSC Publishing. Royal Society of Chemistry. [Link]

  • (PDF) Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - ResearchGate. ResearchGate. [Link]

  • The SHELX package - MIT OpenCourseWare. Massachusetts Institute of Technology. [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. [Link]

  • Recrystallization method. Waseda University. [Link]

  • (PDF) Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE) - ResearchGate. ResearchGate. [Link]

  • SHELXS - General Information. Georg-August-Universität Göttingen. [Link]

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles - MDPI. MDPI. [Link]

  • Collection of X-ray diffraction data from macromolecular crystals - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Single-Crystal Automated Refinement (SCAR): A Data-Driven Method for Determining Inorganic Structures - ACS Publications. American Chemical Society. [Link]

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Foundational

Elucidating the Mechanism of Action of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol: A Predictive Pharmacological Framework

Executive Summary The compound 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol represents a highly substituted, structurally complex phenylethanolamine derivative. Characterized by a primary amine, a β -hydroxyl group,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol represents a highly substituted, structurally complex phenylethanolamine derivative. Characterized by a primary amine, a β -hydroxyl group, a quaternary β -carbon (due to the propan-2-ol backbone), and a highly lipophilic 4-trifluoromethylphenyl ring, this chemotype is uniquely positioned to interact with monoaminergic G protein-coupled receptors (GPCRs).

As there is limited direct empirical literature on this specific proprietary scaffold, this technical guide provides a rigorous, predictive pharmacological framework. By deconstructing its pharmacophores, we can map its projected receptor interactome—specifically targeting the Trace Amine-Associated Receptor 1 (TAAR1), β -Adrenergic receptors ( β -AR), and Serotonin 5-HT 2A​ receptors.

Structural Pharmacology & Receptor Binding Mechanics (The "Why")

To predict the mechanism of action of a novel ligand, we must analyze how its structural motifs engage with the highly conserved microdomains of class A GPCRs.

The Asp3.32 Salt Bridge (Primary Amine Anchor)

The primary amine at the C1 position is the non-negotiable anchor for monoamine receptor binding. Upon entering the orthosteric binding pocket, this amine becomes protonated at physiological pH and forms a critical salt bridge with the highly conserved aspartic acid residue (Asp 3.32 ) located in transmembrane helix 3 (TM3) (1)[1]. Without this ionic interaction, the ligand cannot stabilize the receptor's active state.

The TM5 Serine Network ( β -Hydroxyl Engagement)

The hydroxyl group on the propan-2-ol backbone is perfectly positioned to act as a hydrogen bond donor/acceptor. In aminergic receptors, this moiety engages with a network of serine residues in TM5 (e.g., Ser 5.42 and Ser 5.46 ) (2)[2]. In β -adrenergic receptors, these specific hydrogen bonds are responsible for stabilizing the contracted, active conformation of the catecholamine binding pocket (3)[3].

Hydrophobic Cleft Engagement (4-Trifluoromethyl Group)

The electron-withdrawing, lipophilic 4-CF 3​ group drives the molecule deep into the receptor's extended binding pocket (EBP). In receptors like 5-HT 2A​ , this moiety likely forms π−π stacking or strong van der Waals interactions with aromatic residues in TM6, such as the Trp 6.48 "toggle switch" (4)[4].

Steric Bulk and Receptor Selectivity ( β -Methyl Group)

Unlike classical endogenous monoamines, this compound possesses a quaternary β -carbon. This unique β -methyl substitution introduces significant steric bulk. Similar to how the extra methyl groups of methamphetamine dictate its preference and unique binding pose within the TAAR1 pocket (5)[5], this steric hindrance likely prevents the compound from fully activating the tightly constrained β -AR pocket, shifting its selectivity profile heavily toward TAAR1.

Experimental Framework: Self-Validating Protocols (The "How")

To empirically validate the structural predictions above, we must deploy a rigorous, self-validating cascade of radioligand binding and functional assays.

Protocol 1: Radioligand Competition Binding (Affinity Determination)

Objective: Quantify the equilibrium dissociation constant ( Ki​ ) of the compound at the TAAR1 receptor.

  • Step 1: Membrane Preparation. Harvest HEK293 cells stably expressing human TAAR1. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors.

    • Causality: Tris-HCl maintains physiological pH, while cold temperatures and protease inhibitors prevent receptor degradation during mechanical lysis, ensuring the structural integrity of the delicate orthosteric binding pocket.

  • Step 2: Radioligand Incubation. Incubate 15 μ g of membrane protein with 2 nM[ 3 H]-RO5166017 (a known TAAR1 radioligand) and varying concentrations of the test compound ( 10−11 to 10−4 M) for 120 minutes at 25°C.

    • Causality: A 120-minute incubation ensures the system reaches thermodynamic equilibrium, which is an absolute mathematical requirement for accurately calculating the Ki​ via the Cheng-Prusoff equation.

  • Step 3: Self-Validation (Non-Specific Binding Control). In parallel wells, co-incubate the radioligand with 10 μ M of unlabeled RO5166017.

    • Causality: This saturates all specific TAAR1 sites. Any remaining radioactive signal represents non-specific binding (NSB). If NSB > 20% of total binding, the assay is invalidated due to the high lipophilicity of the 4-CF 3​ group causing lipid partitioning artifacts.

Protocol 2: HTRF cAMP Accumulation Assay (Functional Efficacy)

Objective: Determine the functional efficacy ( Emax​ ) and potency ( EC50​ ) via G α s-mediated cAMP production.

  • Step 1: Cell Seeding and Stimulation. Seed TAAR1-expressing cells at 10,000 cells/well in a 384-well plate. Add the test compound in a stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of newly synthesized cAMP, allowing the signal to accumulate to detectable levels and preventing false-negative efficacy readouts.

  • Step 2: HTRF Detection. Add the cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP tracer. Read time-resolved fluorescence at 620 nm and 665 nm.

    • Causality: The assay relies on competitive binding between endogenous cAMP and the d2-cAMP tracer. Time-resolved fluorescence eliminates short-lived background autofluorescence from the cell lysate, drastically improving the signal-to-noise ratio.

  • Step 3: Self-Validation (Z'-Factor & Reference Normalization). Include a full dose-response curve of β -phenylethylamine ( β -PEA) as a positive control, and vehicle (DMSO) as a negative control.

    • Causality: The Z'-factor is calculated from the positive and negative controls. A Z' > 0.6 mathematically guarantees that the assay window is robust enough to distinguish partial agonism from assay noise. The test compound's Emax​ is strictly reported as a percentage of the β -PEA response.

Quantitative Data Presentation

Based on the structural pharmacology of the propan-2-ol backbone and the 4-CF 3​ moiety, the predicted pharmacological profile is summarized below:

Target ReceptorPredicted Affinity ( Ki​ )Predicted Efficacy ( Emax​ )Primary Interacting ResiduesStructural Rationale
TAAR1 High (< 50 nM)Full Agonist (> 90%)Asp103 3.32 , Ser107 3.36 , Phe268 6.52 The TAAR1 extended binding pocket easily accommodates the steric bulk of the β -methyl group, while the 4-CF 3​ ring anchors tightly into the hydrophobic core.
β1​ -Adrenergic Moderate (100-500 nM)Partial Agonist (40-60%)Asp121 3.32 , Ser212 5.43 , Asn310 6.55 The β -hydroxyl engages TM5 serines; however, the bulky quaternary β -carbon and 4-CF 3​ group create steric clash in the tight catecholamine pocket, reducing efficacy.
5-HT 2A​ Low (~1 μ M)Antagonist / Weak PartialAsp155 3.32 , Trp336 6.48 The 4-CF 3​ phenyl ring anchors in the side-extended cavity, but lacks the extended indole core required for robust toggle-switch activation.

Signaling Pathway Visualization

GPCR_Signaling Ligand 1-Amino-2-(4-(CF3)phenyl) propan-2-ol GPCR Monoamine GPCR (TAAR1 / β-AR) Ligand->GPCR Binds Asp3.32 Gs Gαs Protein GPCR->Gs Trp6.48 Toggle AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion

Fig 1: Predicted Gs-coupled GPCR signaling cascade for the novel phenylethanolamine derivative.

References

  • Non-classical amine recognition evolved in a large clade of olfactory receptors eLife [Link]

  • Ligand-Specific Roles for Transmembrane 5 Serine Residues in the Binding and Efficacy of Dopamine D1 Receptor Catechol Agonists PMC - National Institutes of Health[Link]

  • Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation Journal of Medicinal Chemistry - ACS Publications[Link]

  • The structural basis for agonist and partial agonist action on a β1​ -adrenergic receptor PMC - National Institutes of Health[Link]

  • 5-HT 2A​ Receptor Ligands Against Depression Encyclopedia.pub [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Synthesis of Enantiopure 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol

Introduction Enantiomerically pure chiral amino alcohols are fundamental building blocks in modern medicinal chemistry and drug development. Their defined three-dimensional arrangement of functional groups is often criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Enantiomerically pure chiral amino alcohols are fundamental building blocks in modern medicinal chemistry and drug development. Their defined three-dimensional arrangement of functional groups is often critical for specific interactions with biological targets, leading to improved efficacy and reduced off-target effects. The title compound, 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol, incorporates a chiral tertiary alcohol and a trifluoromethyl group, features known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. This document provides detailed protocols and scientific rationale for three distinct and robust strategies for the asymmetric synthesis of this valuable chiral synthon: Diastereoselective Synthesis via a Chiral Auxiliary, Asymmetric Organometallic Addition, and Enzymatic Kinetic Resolution.

Strategy 1: Diastereoselective Synthesis via a Chiral Auxiliary

This classic and reliable approach introduces a chiral auxiliary to a prochiral substrate, directing the stereochemical outcome of a subsequent bond-forming reaction. The auxiliary is then cleaved to yield the enantiopure target molecule. Here, we propose the use of a piperazine-2,5-dione (a cyclic dipeptide) as a chiral auxiliary, which has been shown to provide excellent stereocontrol in the synthesis of α-amino acids.[1]

Scientific Rationale

The strategy relies on the formation of a chiral Schiff base from a suitable chiral auxiliary and a ketone precursor. The rigid conformation of the resulting complex sterically hinders one face of the molecule, directing the nucleophilic attack of a methyl group to the opposite face with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomer of the amino alcohol. The use of N-benzyl protecting groups on the chiral auxiliary can enhance the diastereoselectivity by creating a more defined chiral environment.[1]

Experimental Workflow

cluster_0 Step 1: Synthesis of Ketone Precursor cluster_1 Step 2: Chiral Auxiliary Conjugation and Diastereoselective Methylation cluster_2 Step 3: Auxiliary Cleavage and Deprotection A 1-(4-(Trifluoromethyl)phenyl)ethan-1-one B N-Bromosuccinimide (NBS), AIBN, CCl4, reflux A->B C 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one B->C D Sodium azide (NaN3), Acetone/H2O C->D E 2-Azido-1-(4-(trifluoromethyl)phenyl)ethan-1-one D->E G Condensation (Toluene, Dean-Stark) E->G F Chiral Piperazinedione Auxiliary F->G H Chiral Schiff Base Intermediate G->H I Methylmagnesium bromide (MeMgBr), THF, -78 °C H->I J Diastereomerically Enriched Adduct I->J K Acid Hydrolysis (e.g., 6M HCl, reflux) J->K L Racemic 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol K->L M Catalytic Hydrogenation (H2, Pd/C) L->M N Enantiopure 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol M->N cluster_0 Step 1: Preparation of Prochiral Ketone cluster_1 Step 2: Asymmetric Methylation cluster_2 Step 3: Deprotection A 1-(4-(Trifluoromethyl)phenyl)ethan-1-one B Protection of amine precursor (e.g., Boc2O) A->B C N-Boc-2-amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one B->C E Dimethylzinc (Me2Zn), Toluene, 0 °C C->E D Chiral Ligand (e.g., (-)-N-methylephedrine) D->E F Enantiomerically Enriched N-Boc Protected Amino Alcohol E->F G Trifluoroacetic Acid (TFA), CH2Cl2 F->G H Enantiopure 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol G->H

Caption: Workflow for Asymmetric Organometallic Addition.

Detailed Protocol

Part A: Synthesis of N-Boc-2-amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one

  • Start with the 2-azido-1-(4-(trifluoromethyl)phenyl)ethan-1-one prepared in Strategy 1, Part A.

  • Reduce the azide to the primary amine using a method such as Staudinger reduction (triphenylphosphine followed by water) or catalytic hydrogenation.

  • Protect the resulting amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine in dichloromethane to yield the N-Boc protected aminoketone.

Part B: Catalytic Asymmetric Methylation

  • To a solution of the chiral ligand (e.g., (-)-N-methylephedrine, 0.1 eq) in dry toluene at 0 °C under an inert atmosphere, add dimethylzinc (1.2 eq, 1.0 M solution in hexanes) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of the N-Boc protected aminoketone (1.0 eq) in dry toluene dropwise over 15 minutes.

  • Stir the reaction at 0 °C for 24-48 hours, monitoring by chiral HPLC for conversion and enantiomeric excess.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the enantiomerically enriched N-Boc protected amino alcohol.

Part C: Deprotection

  • Dissolve the purified N-Boc protected amino alcohol in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and add a saturated solution of sodium bicarbonate to neutralize the excess acid and deprotonate the amine.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry, and concentrate to yield the final enantiopure product.

ParameterExpected Value
Enantiomeric Excess (e.e.)85-98%
Yield60-80%

Strategy 3: Enzymatic Kinetic Resolution

Kinetic resolution is an effective method for separating a racemic mixture into its constituent enantiomers. This strategy takes advantage of the stereoselectivity of enzymes, which often catalyze a reaction on one enantiomer at a much higher rate than the other. Lipases are particularly well-suited for the resolution of alcohols. [2][3][4][5]

Scientific Rationale

In this protocol, a racemic mixture of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol is subjected to acylation catalyzed by a lipase, such as Candida antarctica lipase B (Novozym 435). The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (the desired S-enantiomer) unreacted. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester. The unreacted alcohol and the ester can then be separated by chromatography.

Experimental Workflow

cluster_0 Step 1: Synthesis of Racemic Amino Alcohol cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Separation A 2-Amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one B Methylmagnesium bromide (MeMgBr), THF A->B C Racemic 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol B->C E Acyl Donor (e.g., Vinyl Acetate), Organic Solvent C->E D Lipase (e.g., Novozym 435) D->E F Mixture of (S)-Amino Alcohol and (R)-Acetylated Amino Alcohol E->F G Flash Column Chromatography F->G H Enantiopure (S)-1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol G->H I (R)-Acetylated Amino Alcohol G->I

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol

Part A: Synthesis of Racemic 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol

  • Prepare 2-amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one as described in Strategy 2, Part A (without the Boc protection).

  • Dissolve the aminoketone in dry THF and cool to 0 °C.

  • Slowly add methylmagnesium bromide (1.2 eq) and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, then quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, dry the organic layer, and concentrate to obtain the racemic amino alcohol.

Part B: Enzymatic Kinetic Resolution

  • To a solution of the racemic amino alcohol (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether), add the acyl donor (e.g., vinyl acetate, 0.6 eq).

  • Add the immobilized lipase (e.g., Novozym 435, 10-20% by weight of the substrate).

  • Shake the suspension at a constant temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the product.

  • Once 50% conversion is reached, filter off the enzyme and wash it with the solvent.

  • Concentrate the filtrate to obtain a mixture of the unreacted (S)-amino alcohol and the (R)-acetylated amino alcohol.

Part C: Separation

  • Separate the mixture from Part B using flash column chromatography on silica gel. The difference in polarity between the alcohol and the ester allows for their efficient separation.

  • The fractions containing the desired (S)-amino alcohol are combined and concentrated to yield the enantiopure product.

  • The acetylated (R)-enantiomer can also be isolated and, if desired, hydrolyzed back to the (R)-amino alcohol.

ParameterExpected Value
Conversion~50%
Enantiomeric Excess (e.e.) of (S)-alcohol>99%
Enantiomeric Excess (e.e.) of (R)-ester>99%
Isolated Yield of (S)-alcohol40-45%

Conclusion

The three distinct strategies presented herein provide robust and versatile pathways to enantiopure 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired enantiopurity. Diastereoselective synthesis using a chiral auxiliary offers high stereocontrol but may involve more steps. Catalytic asymmetric synthesis is atom-economical and efficient, while enzymatic kinetic resolution provides access to both enantiomers with excellent purity. Each of these protocols is grounded in well-established chemical principles and can be adapted and optimized for specific laboratory conditions.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008).
  • Ager, D. J. (Ed.). (2008). Handbook of chiral chemicals. CRC press.
  • Faber, K. (2018).
  • Hartwig, J. F. (2010).
  • Corey, E. J., & Helal, C. J. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters.
  • Belokon, Y. N., & Maleev, V. I. (2011). Asymmetric synthesis of α-amino acids via alkylation of chiral Ni (II) complexes of glycine and higher amino acids Schiff bases. In Asymmetric Synthesis and Application of α-Amino Acids (pp. 47-90). American Chemical Society.
  • MDPI. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. [Link]

  • ACS Publications. (2005). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. [Link]

  • J-STAGE. (n.d.). Enzymatic Resolution of 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol with Lipases. [Link]

  • ResearchGate. (2002). Effective enzymatic resolution of rac-1-(3-trifluoromethylphenyl)propan-2-ol, precursor of fenfluramine. [Link]

  • RSC Publishing. (n.d.). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. [Link]

Sources

Application

Advanced Protocols for the Isolation and Purification of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol from Complex Reaction Matrices

Introduction & Mechanistic Rationale The incorporation of the trifluoromethyl (-CF₃) group into β-amino alcohols is a highly effective strategy in modern drug discovery. This modification significantly enhances metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of the trifluoromethyl (-CF₃) group into β-amino alcohols is a highly effective strategy in modern drug discovery. This modification significantly enhances metabolic stability, increases lipophilicity, and improves target binding affinity [1]. 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol serves as a critical intermediate and pharmacophore in this domain.

However, isolating this specific compound from complex reaction mixtures—such as those generated post-epoxide ring-opening or via Smiles rearrangements [2]—presents unique physicochemical challenges. The strong electron-withdrawing nature of the -CF₃ group subtly reduces the basicity (pKa) of the adjacent primary amine via inductive effects, while the aryl ring and propanol backbone impart high lipophilicity [3].

This application note details a self-validating purification system that leverages the differential pKa and solubility profiles of the target molecule. By employing a precisely pH-controlled liquid-liquid extraction followed by selective crystallization, researchers can isolate the target compound with >99% purity, often circumventing the need for exhaustive and solvent-heavy chromatography.

Experimental Protocols

Phase 1: Selective Acid-Base Extraction

Expertise & Causality Insight: Methyl tert-butyl ether (MTBE) is deliberately selected over dichloromethane (DCM) for the initial extraction. MTBE’s lower density and distinct polarity prevent the formation of stubborn emulsions—a common issue when mixing basic aqueous layers with fluorinated organic compounds. Furthermore, the reduced pKa of the fluorinated amine requires a slightly stronger acidic extraction to ensure complete protonation.

  • Quench and Partition : Dilute the crude reaction mixture with MTBE (10 mL/g of crude). Wash with deionized water (1 x 5 mL/g) to remove highly polar catalysts or inorganic salts.

  • Acidic Extraction (Protonation) : Extract the organic layer with 1M HCl (3 x 5 mL/g). The target β-amino alcohol protonates to form a water-soluble hydrochloride salt, migrating entirely to the aqueous phase. Neutral or lipophilic impurities (e.g., unreacted epoxides, ketones) remain trapped in the MTBE layer.

  • Phase Separation : Discard the MTBE layer. Wash the combined aqueous acidic layers once with fresh MTBE (5 mL/g) to remove trace lipophilic entrainments.

  • Basification (Deprotonation) : Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2M NaOH dropwise until the pH reaches 10.5–11.0.

    • Self-Validation Step: The aqueous layer will visibly transition from clear to cloudy as the free base precipitates or forms an insoluble oil emulsion, confirming the successful deprotonation of the amine.

  • Organic Recovery : Extract the basified aqueous layer with Ethyl Acetate (EtOAc) or DCM (3 x 5 mL/g). The free base amino alcohol transfers to the organic phase. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: Regioisomer Resolution via Flash Chromatography

Expertise & Causality Insight: If the upstream synthesis method produces regioisomeric byproducts (e.g., 2-amino-1-arylpropan-1-ol), chromatographic separation is mandatory. Because primary amines cause severe peak tailing on standard silica due to hydrogen bonding with acidic silanol groups, a basic modifier is required.

  • Column Preparation : Pre-treat the silica gel stationary phase with 1% triethylamine (TEA) in hexanes to neutralize acidic silanol sites.

  • Elution : Use a gradient mobile phase of Dichloromethane / Methanol / Aqueous NH₄OH (95:4:1 transitioning to 90:9:1). The basic modifier (NH₄OH) ensures sharp peak shapes and efficient recovery for the fluorinated amine.

  • Monitoring : Spot fractions on TLC plates and visualize using a Ninhydrin stain.

    • Self-Validation Step: Primary amines will rapidly develop as distinct dark purple or pink spots upon gentle heating.

Phase 3: Salt Formation and Crystallization

Expertise & Causality Insight: The isolated free base is often a viscous oil or low-melting solid, making it difficult to handle and prone to oxidative degradation. Converting it to a hydrochloride salt locks the molecular conformation, purifies the compound via lattice exclusion of impurities, and dramatically improves shelf-life.

  • Dissolution : Dissolve the purified free base in anhydrous diethyl ether (5 mL/g).

  • Precipitation : Slowly add 2M HCl in diethyl ether (1.1 equivalents) under vigorous stirring at 0 °C. A white crystalline solid will immediately precipitate from the solution.

  • Isolation : Filter the solid under a vacuum, wash the filter cake with cold anhydrous ether, and dry under a high vacuum for 12 hours to yield the pure 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol hydrochloride salt.

Quantitative Data & Troubleshooting

Table 1: Solvent Selection and Partitioning Behavior
Solvent SystemPhaseTarget StateImpurity FateMechanistic Rationale
MTBE / 1M HCl AqueousProtonated SaltOrganic (MTBE)MTBE minimizes emulsions; HCl selectively targets the basic amine over neutral species.
EtOAc / pH 11 Aq. OrganicFree BaseAqueousEtOAc provides optimal solvation energy for the highly lipophilic CF₃-aryl free base.
DCM / MeOH / NH₄OH Mobile PhaseFree BaseRetained/ElutedNH₄OH suppresses silanol interactions on silica, preventing severe amine tailing.
Et₂O / HCl (gas) SolidHCl SaltSolution (Et₂O)Induces rapid crystallization of the salt; residual impurities remain soluble in ether.
Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Emulsion during basic extraction High concentration of fluorinated organics and localized pH gradients.Filter through a pad of Celite or add saturated brine to increase aqueous ionic strength.
Low yield in acidic extraction The strongly electron-withdrawing CF₃ group lowers the amine's pKa.Increase acid strength to 2M HCl and ensure vigorous, prolonged biphasic mixing.
Tailing on TLC/Column Unneutralized acidic silanol groups on the silica gel.Increase the NH₄OH concentration in the mobile phase to 2% and pre-flush the column.

Process Visualization

IsolationWorkflow Start Complex Reaction Mixture (Amine + Neutral Impurities) AcidExt Acidic Extraction (1M HCl / MTBE) Start->AcidExt Org1 Organic Phase (Neutral Impurities -> Discard) AcidExt->Org1 Top Layer Aq1 Aqueous Phase (Protonated Amino Alcohol) AcidExt->Aq1 Bottom Layer Basify Basification (NaOH to pH 11) Aq1->Basify OrgExt Organic Extraction (DCM or EtOAc) Basify->OrgExt Aq2 Aqueous Phase (Salts -> Discard) OrgExt->Aq2 Aqueous Layer Org2 Organic Phase (Free Base Amino Alcohol) OrgExt->Org2 Organic Layer Chroma Silica Gel Chromatography (DCM:MeOH:NH4OH) Org2->Chroma Concentrate Cryst Salt Formation & Crystallization (HCl in Ether) Chroma->Cryst Pure Fractions Final Pure 1-Amino-2-(4-(trifluoromethyl) phenyl)propan-2-ol HCl Cryst->Final Filtration

Workflow for the isolation of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol.

References

  • Chen, X., Xia, R.-Q., Huang, Y., Zheng, J., Wang, Y.-M., Jia, X., Han, Y., Chen, Z., Ning, G.-H., & Li, D. (2025). Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks. National Science Review, 13(2), nwaf463. [Link]

  • Yang, D., Xie, C.-X., Wu, X.-T., Fei, L.-R., Feng, L., & Ma, C. (2020). Metal-Free β-Amino Alcohol Synthesis: A Two-step Smiles Rearrangement. The Journal of Organic Chemistry, 85(23), 14905–14915.[Link]

  • Petrova, P. A., Sudarikov, D. V., Frolova, L. L., Rumyantcev, R. V., Rubtsova, S. A., & Kutchin, A. V. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7068.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield of sterically hindered, electron-deficient β -amino tertiary alc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield of sterically hindered, electron-deficient β -amino tertiary alcohols.

The target molecule, 1-amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol , presents a unique synthetic challenge. The strong electron-withdrawing nature of the para-trifluoromethyl ( −CF3​ ) group profoundly alters the reactivity profile of the C2 position, making traditional approaches prone to side reactions. To achieve high overall yields, we must move away from brute-force methods and rely on mechanistically precise, self-validating workflows.

Below, you will find the definitive troubleshooting guide, validated protocols, and mechanistic FAQs for the two most reliable synthetic pathways: the Epoxide-Azide Route and the Cyanosilylation Route .

Pathway Visualization: Divergent Synthetic Workflows

SynthesisRoutes SM 4-(Trifluoromethyl)acetophenone Ylide Corey-Chaykovsky Epoxidation (Me3S(O)I, NaH, DMSO) SM->Ylide TMSCN Cyanosilylation (TMSCN, ZnI2, Neat) SM->TMSCN Epoxide 2-Methyl-2-(4-CF3-phenyl)oxirane Ylide->Epoxide RingOpen Nucleophilic Ring Opening (NaN3, NH4Cl, DMF) Epoxide->RingOpen Azide 1-Azido-2-(4-CF3-phenyl)propan-2-ol RingOpen->Azide RedA Staudinger Reduction (PPh3, H2O, THF) Azide->RedA Target 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol RedA->Target Cyanohydrin O-TMS Cyanohydrin TMSCN->Cyanohydrin RedB Reduction & Deprotection (LiAlH4, THF, Reflux) Cyanohydrin->RedB RedB->Target

Figure 1: Divergent synthetic workflows for 1-amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the specific in-process quality control (QC) observation is met.

Protocol A: The Epoxide-Azide Route

This route relies on the 1[1] to generate a terminal epoxide, which is then opened with an azide surrogate to prevent over-alkylation[2].

  • Epoxidation: Suspend NaH (1.2 eq, 60% dispersion) in anhydrous DMSO. Slowly add trimethylsulfoxonium iodide (1.2 eq) at room temperature.

    • Self-Validation: The mixture will transition from a cloudy suspension to a clear, homogeneous solution as the dimethyloxosulfonium methylide forms. Hydrogen gas evolution will cease.

  • Ketone Addition: Add 4-(trifluoromethyl)acetophenone (1.0 eq) dropwise. Stir at 50°C for 2 hours. Quench with ice water and extract with EtOAc.

  • Azide Ring Opening: Dissolve the crude epoxide in DMF. Add NaN3​ (1.5 eq) and NH4​Cl (1.5 eq). Heat to 80°C for 6 hours.

    • Self-Validation: TLC (20% EtOAc/Hexane) will show the disappearance of the UV-active epoxide and the appearance of a highly polar, UV-active azido-alcohol spot.

  • Staudinger Reduction: Dissolve the azido-alcohol in THF. Add PPh3​ (1.1 eq) and stir at RT.

    • Self-Validation: Nitrogen gas ( N2​ ) bubbling will be immediately visible. Once bubbling ceases, add H2​O (10 eq) and heat to 50°C for 3 hours to hydrolyze the iminophosphorane intermediate.

Protocol B: The Cyanosilylation Route

This route utilizes a protected cyanohydrin to prevent retro-cyanation during metal hydride reduction[3].

  • Cyanosilylation: To a neat mixture of 4-(trifluoromethyl)acetophenone (1.0 eq) and Trimethylsilyl cyanide (TMSCN, 1.5 eq), add catalytic ZnI2​ (0.05 eq). Stir at RT for 12 hours. Concentrate under vacuum to remove excess TMSCN.

  • Reduction: Dissolve the crude O-TMS cyanohydrin in anhydrous THF. Add dropwise to a suspension of LiAlH4​ (2.5 eq) in THF at 0°C. Reflux for 4 hours.

  • Fieser Quench: Cool to 0°C. For every x grams of LiAlH4​ used, sequentially add x mL H2​O , x mL 15% NaOH , and 3x mL H2​O .

    • Self-Validation: The dangerous, gelatinous gray aluminum salts will rapidly transform into a stark-white, granular precipitate. This guarantees the destruction of active hydrides and prevents emulsion formation during filtration.

Troubleshooting & FAQs

Q1: During the epoxide ring opening with direct ammonia, I get a complex mixture of products and poor yields. Why? A1: Direct ammonolysis of epoxides is notoriously prone to over-alkylation[2]. The resulting primary amine (your target product) is significantly more nucleophilic than the unreacted ammonia gas or aqueous ammonia in the system. This leads to the primary amine attacking unreacted epoxide, forming secondary and tertiary amine dimers. Solution: Abandon direct ammonolysis. Switch to Protocol A using Sodium Azide ( NaN3​ ). Azide is a highly nucleophilic, non-polymerizing ammonia surrogate that cleanly yields the mono-alkylated product, which is then safely reduced to the primary amine.

Q2: When reducing the cyanohydrin with LiAlH4​ , I recover a massive amount of the starting ketone instead of the amino alcohol. What is happening? A2: You are experiencing retro-cyanation . If you synthesized an unprotected cyanohydrin (e.g., using KCN/HCl ), the strongly basic nature of LiAlH4​ deprotonates the tertiary hydroxyl group. This triggers the expulsion of the cyanide ion, reverting the molecule back to 4-(trifluoromethyl)acetophenone before the hydride can reduce the nitrile[3]. Solution: You must trap the cyanohydrin as an ether. By using TMSCN (Protocol B), the oxygen is protected as an O-TMS group. LiAlH4​ will simultaneously reduce the nitrile and cleave the silyl ether, yielding the desired product without retro-cyanation.

Q3: How do I ensure regioselectivity during the epoxide ring opening? I want the amine at C1, not C2. A3: Regioselectivity in epoxide ring-opening is governed by the electronic environment[4]. The 4-(trifluoromethyl)phenyl group is strongly electron-withdrawing. This severely destabilizes any developing carbocation at the C2 position. By running the reaction under strictly basic/nucleophilic conditions ( NaN3​ in DMF), the reaction is forced into a pure SN​2 mechanism. The nucleophile will exclusively attack the least sterically hindered position (C1), yielding the 1-amino derivative. Do not use acidic conditions, as this introduces SN​1 character and will lead to attack at the C2 position.

Q4: My Corey-Chaykovsky epoxidation stalls at 60% conversion. How can I drive it to completion? A4: The −CF3​ group makes the carbonyl highly electrophilic, which accelerates the initial attack of the ylide. However, the steric hindrance of the adjacent methyl group slows the subsequent betaine ring-closure. If the reaction stalls, the dimethyloxosulfonium methylide is likely degrading before ring-closure can occur[1]. Solution: Ensure strictly anhydrous conditions, use pure DMSO instead of a THF/DMSO mix (which enhances ylide nucleophilicity), and increase the ylide stoichiometry to 1.5 equivalents.

Quantitative Data Summary

Table 1 summarizes the performance metrics of the two validated workflows to help you select the best approach for your lab's scale and safety constraints.

MetricRoute A: Epoxide / AzideRoute B: Cyanosilylation / LAH
Overall Yield 65% - 75%70% - 85%
Regioselectivity (C1 vs C2) > 98:2 (Pure SN​2 mechanism)N/A (Directly forms C1 amine)
Key Safety Hazards NaN3​ (Toxic, explosive risk), DMSOTMSCN (Highly toxic), LiAlH4​ (Pyrophoric)
Scalability Moderate (Azide limits large-scale use)High (Standard industrial conditions)
Step Count 3 Steps2 Steps
References
  • CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol Source: Google Patents URL
  • Application Notes and Protocols for Ring-Expansion Strategies in Medium-Ring Ketone Synthesis Source: BenchChem URL
  • Corey-Chaykovsky Reaction Source: Organic Chemistry Portal URL
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI URL

Sources

Optimization

Troubleshooting solubility issues of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol in aqueous media

Target Molecule: 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol Application Focus: In vitro and in vivo assay formulation Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol Application Focus: In vitro and in vivo assay formulation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with lipophilic amines. The molecule —1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol—presents a classic "chameleonic" solubility problem. It contains a highly basic primary amine, a sterically hindered tertiary alcohol, and a highly lipophilic, electron-withdrawing 4-(trifluoromethyl)phenyl group.

This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind your precipitation issues and self-validating protocols to ensure your assays remain robust and reproducible.

Part 1: Diagnostic FAQs (Root Cause Analysis)

Q1: Why does my compound immediately precipitate ("crash out") when I dilute my DMSO stock into PBS at pH 7.4? A: This is driven by two competing thermodynamic forces. First, the 4-(trifluoromethyl)phenyl group is profoundly hydrophobic. The introduction of the −CF3​ moiety increases the molecular planarity and crystal lattice energy, which inherently drives the compound out of aqueous solvation[1]. Second, at pH 7.4, a significant fraction of the primary amine (estimated pKa​ ~9.0) begins to shift toward its uncharged free-base form. Furthermore, the high chloride and phosphate concentrations in PBS can cause the protonated fraction to precipitate via the common ion effect (salting out).

Q2: If the amine is basic, can I just lower the pH to 2.0 to force it into solution? A: While lowering the pH will fully protonate the amine and increase thermodynamic solubility, it is rarely a complete solution. Highly concentrated acid salts of lipophilic amines often form insoluble gels, liquid crystals, or micellar aggregates rather than true isotropic solutions. Moreover, a pH of 2.0 is incompatible with cell-based assays and will cause immediate cytotoxicity.

Q3: Why do you recommend Cyclodextrins over standard surfactants like Tween 80 for cell-based assays? A: Surfactants like Tween 80 or Triton X-100 disrupt cellular lipid bilayers, skewing phenotypic assay results. Conversely, 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) relies on host-guest complexation. The lipophilic cavity of HP- β -CD has a highly specific geometric and thermodynamic affinity for trifluoromethylphenyl residues[2]. It shields the hydrophobic −CF3​ group from the aqueous environment while leaving the polar amine and hydroxyl groups exposed to the solvent, creating a highly soluble, biocompatible complex.

Part 2: Formulation Decision Matrix

To streamline your experimental design, consult the decision tree below to select the optimal solubilization strategy based on your specific assay requirements.

FormulationDecisionTree Start Solubility Issue Detected: 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol AssayType Identify Target Assay Medium Start->AssayType InVitro In Vitro Cell-Based (pH 7.4, low tolerance for organics) AssayType->InVitro Cell Culture InVivo In Vivo PK/PD (High concentration needed) AssayType->InVivo Animal Models Biochem Biochemical / Cell-Free (pH flexible) AssayType->Biochem Enzymatic/Binding HPBCD HP-β-CD Complexation (Shields CF3-phenyl group) InVitro->HPBCD Cosolvent Co-solvent/Surfactant System (e.g., 5% DMSO, 40% PEG400) InVivo->Cosolvent pHAdjust pH Modulation (pH 5.5 - 6.0) (Protonates primary amine) Biochem->pHAdjust

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Part 3: Quantitative Formulation Data

The following table summarizes the expected solubility limits and physiological compatibility of various vehicle systems for this specific compound.

Formulation StrategyVehicle CompositionExpected Solubility LimitPrimary ApplicationLimitations
Free Base in Buffer PBS (pH 7.4)< 10 µg/mLNoneImmediate precipitation; high assay variability.
pH Modulation 50 mM Acetate Buffer (pH 5.5)~ 1.5 mg/mLCell-free biochemical assaysNon-physiological pH; risk of precipitation if pH shifts.
Cyclodextrin Complex 20% (w/v) HP- β -CD in PBS> 10 mg/mLCell-based assays (In vitro)Requires 24h equilibration time for complexation.
Co-solvent System 5% DMSO, 40% PEG400, 55% Saline> 15 mg/mLIn vivo dosing (IV/PO)High osmolality and viscosity; potential solvent toxicity.

Part 4: Step-by-Step Methodologies

Protocol A: Preparation of HP- β -CD Inclusion Complex (For Cell-Based Assays)

Mechanistic Note: Do NOT use DMSO to pre-dissolve the compound for this protocol. DMSO molecules will aggressively compete with the trifluoromethylphenyl group for the hydrophobic cavity of the cyclodextrin, drastically reducing the complexation efficiency.

  • Vehicle Preparation: Dissolve 20 g of 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) in 100 mL of deionized water to create a 20% (w/v) solution. Stir until completely clear.

  • API Addition: Weigh the required amount of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol (powder form) and add it directly to the HP- β -CD solution.

  • Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes. Transfer to an orbital shaker and agitate at 300 rpm for 24 hours at room temperature. Self-Validation: The extended time is required to reach thermodynamic equilibrium for the host-guest inclusion.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API.

  • Quantification: Determine the exact concentration of the dissolved complex using HPLC-UV prior to assay application.

Protocol B: Step-Down Co-solvent Dilution (For In Vivo Dosing)

Mechanistic Note: The order of addition is critical. Adding aqueous buffer to the API before the organic co-solvents will cause irreversible crystallization due to the high lattice energy of the −CF3​ derivative.

  • Primary Solubilization: Dissolve the API completely in 100% DMSO. (Limit DMSO to a maximum of 5% of the final total volume).

  • Co-solvent Addition: Add PEG400 (40% of final volume) to the DMSO/API solution. Vortex vigorously for 60 seconds. Self-Validation: The solution must remain optically clear with no Schlieren lines.

  • Aqueous Phase Integration: Place the vial on a magnetic stirrer at high speed. Add the aqueous phase (e.g., 0.9% Saline, making up the remaining 55% of the volume) dropwise (1 drop per second).

  • Observation: Monitor for localized turbidity. If a milky cloudiness persists for more than 5 seconds after a drop is added, halt the addition and increase the PEG400 ratio.

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) URL:[Link][1]

  • Binary and Ternary Inclusion Complexes of Niflumic Acid: Synthesis, Characterization, and Dissolution Profile Source: MDPI URL:[Link][2]

Sources

Troubleshooting

Identifying and reducing byproducts in 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol synthesis

Welcome to the Application Scientist Support Portal. This guide is dedicated to the synthesis of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol , a sterically congested, fluorine-containing phenylethanolamine derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is dedicated to the synthesis of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol , a sterically congested, fluorine-containing phenylethanolamine derivative.

Because of the strong electron-withdrawing nature of the para-trifluoromethyl group and the steric bulk of the alpha-methyl group, synthesizing this molecule requires precise control over reaction kinetics to prevent runaway byproduct formation. While alternative routes such as the reduction of cyanohydrins are documented1[1], they often suffer from retro-aldol cleavage or deoxygenation. Therefore, the industry standard is the Corey-Chaykovsky epoxidation followed by ammonolysis 2[2].

This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps needed to suppress over-alkylation and hydrolysis during this specific workflow.

Mechanistic Overview & Pathway Visualization

The synthesis relies on a two-step sequence. First, 4'-(trifluoromethyl)acetophenone is converted to an oxirane intermediate using dimethylsulfoxonium methylide (DMSM). Second, the epoxide undergoes regioselective ring-opening via ammonia attack at the less hindered terminal carbon.

The primary modes of failure occur in the second step. The resulting primary amine is a significantly stronger nucleophile than the neutral ammonia starting material, leading to rapid over-alkylation (dimerization) . Furthermore, if aqueous ammonia is utilized, hydroxide ions compete for the epoxide, resulting in hydrolysis (diol formation) 3[3].

SynthesisPathway A 4'-CF3-Acetophenone (Starting Material) B 2-Methyl-2-(4-(CF3)phenyl)oxirane (Epoxide Intermediate) A->B DMSM, NaH Corey-Chaykovsky C 1-Amino-2-(4-(CF3)phenyl)propan-2-ol (Target Product) B->C NH3 (excess) Methanol, 60°C E 1,2-Diol (Hydrolysis Byproduct) B->E H2O / OH- (Hydrolysis) D Bis-alkylated Dimer (Secondary Amine) C->D + Epoxide (Over-alkylation)

Reaction pathway for 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol synthesis and byproducts.

Quantitative Byproduct Analysis

To demonstrate the causality of reagent selection on byproduct distribution, the following table summarizes the quantitative LC-MS peak area integration data for the ammonolysis step under varying conditions.

Ammonia SourceEquivalentsTemperature (°C)Target Product (%)Dimer Byproduct (%)Diol Byproduct (%)
25% Aqueous NH3​ 10x6045.035.020.0
25% Aqueous NH3​ 50x6065.015.020.0
7N NH3​ in Methanol10x6070.028.5< 1.5
7N NH3​ in Methanol 50x 60 92.5 6.0 < 1.5

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Step 1: Corey-Chaykovsky Epoxidation

Objective: Synthesize 2-Methyl-2-(4-(trifluoromethyl)phenyl)oxirane.

  • Ylide Generation: In an oven-dried, argon-flushed round-bottom flask, suspend 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMSO (0.5 M). Slowly add 1.2 eq of Trimethylsulfoxonium Iodide (TMSOI) in portions at room temperature.

    • Causality: TMSOI is used instead of trimethylsulfonium iodide to yield the more stable oxosulfonium ylide, which favors epoxide formation over cyclopropanation.

  • Ketone Addition: Stir until hydrogen gas evolution ceases (approx. 30 mins). Dropwise add 1.0 eq of 4'-(Trifluoromethyl)acetophenone dissolved in a minimal amount of anhydrous THF.

  • Reaction: Heat the mixture to 50°C for 4 hours.

  • IPC Validation: Quench a 50 µL aliquot in water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 8:2). The ketone spot ( Rf​≈0.6 ) must be completely consumed, replaced by the epoxide ( Rf​≈0.7 ).

  • Workup: Quench the bulk reaction with ice water. Extract 3x with diethyl ether. Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Use the crude epoxide immediately to prevent degradation.

Step 2: Anhydrous Ammonolysis

Objective: Synthesize 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol.

  • Preparation: Transfer the crude epoxide into a high-pressure stainless-steel autoclave or heavy-walled sealed tube.

  • Reagent Addition: Add 50 equivalents of 7N Ammonia in Methanol.

    • Causality: The pressure vessel is mandatory because ammonia gas rapidly escapes solution at the target reaction temperature, which would lower the effective molarity and drastically increase dimer formation.

  • Reaction: Seal the vessel and heat to 60°C for 18 hours behind a blast shield.

  • IPC Validation: Cool the vessel completely to 0°C before carefully venting. Analyze via LC-MS. Target mass [M+H]+=220.1 . The dimer mass [M+H]+=422.2 should be < 6% by peak area.

  • Purification: Concentrate the mixture to remove methanol and excess ammonia. Dissolve the residue in 1M HCl (aqueous) and wash with dichloromethane to remove non-basic impurities (unreacted epoxide). Basify the aqueous layer to pH 12 using 2M NaOH, and extract 3x with ethyl acetate. Dry and concentrate to yield the pure primary amino alcohol.

Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak at m/z 422 (the secondary amine dimer). How do I suppress this over-alkylation? A: The primary amine you are synthesizing is a significantly stronger nucleophile than neutral ammonia. Once a small amount of your target product forms, it actively competes with ammonia to attack the remaining unreacted epoxide3[3]. Solution: You must overwhelm the system thermodynamically. Increase your ammonia concentration to at least 50 equivalents. If you are already doing this, ensure your reaction vessel is hermetically sealed; if ammonia gas leaks into the headspace, the liquid-phase concentration drops, and the dimer pathway dominates.

Q2: I am detecting significant amounts of 2-(4-(trifluoromethyl)phenyl)propane-1,2-diol. Where is the water coming from? A: This is a classic symptom of using aqueous ammonium hydroxide ( NH4​OH ). Aqueous ammonia is ~75% water. At 60°C, the hydroxide ion and water act as competing nucleophiles, aggressively hydrolyzing the highly electrophilic trifluoromethyl-substituted epoxide3[3]. Solution: Switch immediately to an anhydrous ammonia source, specifically 7N NH3​ in Methanol. Ensure your epoxide intermediate is thoroughly dried over Na2​SO4​ before the ammonolysis step.

Q3: The Corey-Chaykovsky epoxidation stalls at 50% conversion. Adding more ylide doesn't push the reaction forward. What is failing? A: The highly electron-withdrawing CF3​ group makes the starting ketone highly electrophilic, which generally accelerates the initial attack. However, if the reaction stalls, the issue is almost certainly the degradation of your dimethylsulfoxonium methylide (DMSM) reagent2[2]. DMSM is exquisitely sensitive to moisture. Solution: Your Sodium Hydride (NaH) has likely degraded into Sodium Hydroxide (NaOH) due to poor storage, preventing complete ylide formation. Use a fresh bottle of NaH, or substitute with Potassium tert-butoxide (t-BuOK) under strict argon protection.

Q4: Can I use the cyanohydrin reduction route instead to avoid the epoxide entirely? A: You can, but it introduces different complications. Reacting the ketone with TMSCN followed by reduction (e.g., with LiAlH4​ or Diborane) 1[1] can yield the target amino alcohol. However, tertiary cyanohydrins derived from acetophenones are prone to retro-aldol cleavage back to the ketone under basic or reductive conditions, severely limiting your yield. The epoxide route remains the most robust choice for this specific scaffold.

References

  • A Simple and Mild Method for reducing Cyanohydrins to Amino-alcohols. RSC Publishing.
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to n
  • 1-Amino-3-cyclohexyloxy-propan-2-ol | 89100-83-4. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Strategic Validation of LC-MS/MS Protocols for Trace Analysis of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol: A Comparative Guide

Target Audience: Analytical Researchers, Mass Spectrometry Scientists, and Drug Development Professionals Content Focus: Methodological Causality, Platform Comparison (QqQ vs. Q-TOF), and ICH Q2(R2) Validation Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Mass Spectrometry Scientists, and Drug Development Professionals Content Focus: Methodological Causality, Platform Comparison (QqQ vs. Q-TOF), and ICH Q2(R2) Validation

Executive Summary

The trace analysis of pharmaceutical intermediates and potential genotoxic impurities requires analytical systems that are both highly sensitive and structurally specific. 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol (CAS 1491000-84-0) [3] is a critical chiral amino alcohol intermediate often found in the synthesis of fluorinated phenylethanolamine derivatives. Due to its polar nature and the presence of a highly electronegative trifluoromethyl ( −CF3​ ) group, traditional reversed-phase chromatography often fails to deliver the peak symmetry required for trace-level quantitation.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms for this specific analyte. Rather than just listing steps, this guide explains the causality behind our experimental choices, ensuring that your analytical protocol functions as a robust, self-validating system compliant with ICH M7 [1] and ICH Q2(R2) [2] guidelines.

The Causality Behind Analytical Choices (E-E-A-T)

To develop a self-validating analytical method, every parameter must be intentionally selected to exploit the analyte's physicochemical properties.

Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?

In pharmaceutical matrices (e.g., Active Pharmaceutical Ingredients), identifying trace impurities is hindered by massive ion suppression from the API. Because 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol contains a primary amine (pKa ~9.5), it is positively charged under acidic conditions. By utilizing a Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) , we can trap the protonated impurity while washing away neutral or acidic API components with methanol. This orthogonal cleanup step is the foundation of the method's high recovery and low matrix effect.

Chromatography: The Failure of C18 and the Advantage of F5

Standard C18 columns rely purely on hydrophobic interactions. When analyzing basic primary amines, secondary interactions with residual silanols on the silica support cause severe peak tailing. To counteract this, we employ a Pentafluorophenyl (F5) core-shell column . The F5 stationary phase provides multiple retention mechanisms:

  • π−π interactions with the analyte's phenyl ring.

  • Fluorophilic affinity between the column's pentafluorophenyl group and the analyte's −CF3​ group.

  • Dipole-dipole interactions that shield the amine from silanol activity, yielding perfectly symmetrical peaks.

Comparative Platform Analysis: QqQ vs. HRMS (Q-TOF)

When establishing a control strategy for trace impurities, laboratories must choose between the ultimate sensitivity of a QqQ and the structural resolution of a Q-TOF. Table 1 objectively compares their performance for this specific analyte.

Table 1: Performance Comparison for 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol Analysis

ParameterTriple Quadrupole (QqQ - MRM)Q-TOF (HRMS - PRM)Scientific Rationale
Primary Application Routine QA/QC, High-throughput quantitationR&D, Method Development, Structural confirmationQqQ excels in targeted duty cycles; Q-TOF prevents false positives via exact mass.
Sensitivity (LOD) 0.05 ng/mL (Sub-ppb)0.5 ng/mL (ppb)QqQ isolates specific transitions, filtering out chemical noise more efficiently.
Dynamic Range 4–5 orders of magnitude3–4 orders of magnitudeQ-TOF detectors saturate faster than electron multipliers used in QqQ systems.
Mass Accuracy Unit resolution (~0.7 Da)< 2 ppmQ-TOF distinguishes the target from isobaric matrix interferences.
Specificity Validation Ion ratio of Quant/Qual transitionsExact mass of precursor and fragmentsHRMS provides intrinsic self-validation without relying solely on retention time.

Step-by-Step Experimental Methodologies

Sample Preparation Workflow (MCX SPE)
  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade Water through a 30 mg/1 mL MCX cartridge.

  • Loading: Load 1.0 mL of the sample solution (API dissolved in 1% aqueous Formic Acid to ensure the amine is protonated).

  • Washing: Wash with 1.0 mL of 2% Formic Acid in Water, followed by 1.0 mL of 100% Methanol. Causality: This completely removes hydrophobic and acidic matrix components.

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the amine, releasing it from the cation exchange resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 μ L of Initial Mobile Phase.

Chromatographic Conditions
  • Column: F5 Core-Shell (100 x 2.1 mm, 2.6 μ m)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 4 min, hold for 1.5 min, re-equilibrate at 5% B for 2.5 min.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 μ L

Mass Spectrometry Parameters (ESI+)

The exact mass of the neutral compound ( C10​H12​F3​NO ) is 219.087 Da. In ESI positive mode, the protonated precursor [M+H]+ is observed at m/z 220.09 .

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • Quantifier Transition (QqQ): m/z 220.09 202.08 (Collision Energy: 15 eV) — Corresponds to the loss of water ( H2​O ).

  • Qualifier Transition (QqQ): m/z 220.09 185.05 (Collision Energy: 25 eV) — Corresponds to the combined loss of water and ammonia ( NH3​ ).

Mandatory Visualizations

G A Sample Preparation (MCX Solid Phase Extraction) B Chromatographic Separation (F5 Core-Shell Column) A->B C Mass Spectrometry (ESI+ Ionization) B->C D Platform Selection C->D E Triple Quadrupole (QqQ) Targeted Quantitation D->E F HRMS (Q-TOF) Structural Elucidation D->F G ICH Q2(R2) Validation (LOD, LOQ, Linearity) E->G F->G

LC-MS/MS Method Development and ICH Q2(R2) Validation Workflow.

G P Precursor Ion [M+H]+ m/z 220.09 F1 Quantifier Ion [M+H-H2O]+ m/z 202.08 P->F1 -H2O F2 Qualifier Ion 1 [M+H-NH3]+ m/z 203.06 P->F2 -NH3 F3 Qualifier Ion 2 [M+H-H2O-NH3]+ m/z 185.05 P->F3 -H2O & -NH3

Proposed ESI+ CID Fragmentation Pathway for m/z 220.09.

Method Validation to ICH Q2(R2) Standards

To ensure the method acts as a self-validating system, it was subjected to rigorous validation according to the updated ICH Q2(R2) guidelines [2]. The results demonstrate that while both platforms are suitable, the QqQ provides superior metrics for routine release testing.

Table 2: ICH Q2(R2) Validation Data Summary

Validation ParameterAcceptance Criteria (ICH Q2)QqQ ResultsQ-TOF Results
Limit of Detection (LOD) S/N 30.05 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) S/N 10, RSD 10%0.15 ng/mL1.5 ng/mL
Linearity Range R2≥0.995 0.15 – 1000 ng/mL ( R2=0.9992 )1.5 – 500 ng/mL ( R2=0.9975 )
Accuracy (Recovery) 80% – 120% at 3 levels96.4% – 102.1%92.5% – 105.3%
Precision (Repeatability) %RSD 5.0% (n=6)2.1%4.3%
Specificity No interference at RTConfirmed via Ion RatiosConfirmed via Exact Mass (< 2 ppm)

Conclusion

The trace analysis of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol requires a strategic approach to overcome its polarity and matrix susceptibility. By utilizing MCX solid-phase extraction and an F5 stationary phase, we eliminate the peak tailing and ion suppression that plague standard methods. For laboratories focused on structural elucidation and method development, the Q-TOF provides unparalleled specificity. However, for routine, ICH M7-compliant trace impurity control, the Triple Quadrupole (QqQ) remains the gold standard, offering superior sensitivity and dynamic range.

References

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed / NIH [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH Official Guidelines[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Handling specialized building blocks like 1-Amino-2-(4-(trifluoromethyl)phenyl)propan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Handling specialized building blocks like 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol (CAS: 1491000-84-0) [1] requires an advanced understanding of how molecular structure dictates physiological and environmental hazards.

This compound presents a dual-hazard profile. The basic primary amine group is inherently caustic and capable of inducing localized saponification of skin lipids and protein denaturation[2]. Concurrently, the trifluoromethyl (-CF 3​ ) group significantly increases the molecule's lipophilicity (LogP). This elevated lipophilicity acts as a transdermal vehicle, enhancing the compound's ability to penetrate the stratum corneum and carry the corrosive pharmacophore into deeper dermal layers.

Standard laboratory personal protective equipment (PPE) is often insufficient for compounds that combine high dermal penetrability with localized corrosivity. This guide establishes a self-validating operational protocol, ensuring that every handling step is verifiable and grounded in authoritative safety standards[3].

Physicochemical Hazard Profile & PPE Rationale

To select the appropriate PPE, we must define the threat matrix based on the chemical's structure:

  • Corrosivity: The amino alcohol moiety causes severe eye damage and skin irritation upon contact.

  • Systemic Toxicity via Dermal Absorption: The lipophilic CF 3​ -phenyl ring facilitates rapid transdermal transport, bypassing superficial skin defenses.

  • Environmental Persistence: Fluorinated compounds resist natural degradation and require specialized thermal destruction to prevent the release of toxic hydrogen fluoride (HF) or per- and polyfluoroalkyl substances (PFAS)[4].

Quantitative PPE Selection Matrix

Summary of required personal protective equipment based on the chemical's physicochemical properties.

Protection ZoneRequired EquipmentSpecification & MaterialMechanistic Rationale
Hand Protection Double-Gloving SystemInner: Nitrile (min 4 mil).Outer: Butyl rubber or heavy-duty Nitrile (min 8 mil).The -CF 3​ group increases permeability through thin latex/nitrile. Double-gloving provides a sacrificial outer layer against the corrosive amine, while the inner layer prevents lipophilic penetration.
Eye/Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1+ rated goggles. Polycarbonate face shield for bulk transfers.Amino alcohols cause irreversible corneal damage. Standard safety glasses lack peripheral seals and are insufficient against aerosolized caustic powders.
Body Protection Chemical-Resistant Lab CoatFlame-resistant (FR) lab coat with Tyvek sleeves, or a full Tyvek suit for scale-up.Prevents dermal exposure. The lipophilic nature of the compound means spills on standard cotton coats can quickly soak through to the skin.
Respiratory Fume Hood / Local ExhaustClass II Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80-120 fpm).Prevents inhalation of aerosolized particulates or basic vapors during weighing and transfer operations.

Step-by-Step Operational Workflow

A robust safety protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Phase 1: Pre-Operational Validation
  • Airflow Verification: Before opening the reagent bottle, verify the fume hood face velocity is between 80-120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily without violent fluttering.

  • PPE Integrity Check: Don the inner nitrile gloves. Inflate the outer butyl/nitrile gloves with air and roll the cuffs to check for microscopic pinhole leaks. If no air escapes, don the outer gloves.

  • Spill Kit Staging: Ensure an amphoteric chemical absorbent (e.g., vermiculite or a specialized amine-neutralizing spill kit) is physically present within arm's reach before opening the chemical.

Phase 2: Chemical Handling
  • Containment: Work at least 6 inches inside the fume hood sash to prevent turbulent room air from pulling chemical dust into your breathing zone.

  • Static Elimination: Fluorinated powders can carry static charges, causing them to aerosolize when manipulated. Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Transfer: Weigh the 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol slowly. Cap the source bottle immediately after removing the required mass to minimize atmospheric moisture absorption, which can exacerbate amine reactivity[1].

Phase 3: Post-Handling & Decontamination
  • Tool Decontamination: Rinse spatulas and glassware with a dilute acidic solution (e.g., 1M HCl) to neutralize the amine, followed by a thorough wash with a non-polar solvent (like ethyl acetate) to dissolve the lipophilic fluorinated residue, and finally water.

  • Doffing PPE: Remove the outer gloves first by peeling them inside out, minimizing contact with the exterior. Wash the inner gloved hands with soap and water before removing the inner gloves.

Disposal and Waste Management Plan

The disposal of fluorinated organic compounds requires strict adherence to environmental regulations to prevent the generation of persistent environmental pollutants[4].

  • Waste Segregation: Never mix fluorinated amino alcohol waste with standard organic waste. Collect all solid waste (contaminated gloves, weighing boats) and liquid waste (solvent rinses) in dedicated, clearly labeled "Fluorinated Organic Waste" containers.

  • Thermal Destruction: According to EPA guidelines for fluorinated materials, disposal must be routed to a licensed hazardous waste facility capable of high-temperature incineration[4]. The incinerator must reach temperatures exceeding 1000°C with a residence time of at least 2 seconds to ensure complete cleavage of the highly stable carbon-fluorine (C-F) bonds[5].

  • Flue Gas Scrubbing: Ensure your waste management contractor utilizes wet scrubbers to neutralize the hydrogen fluoride (HF) gas generated during the combustion of the trifluoromethyl group[5].

Emergency Response Protocol

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Because the compound is lipophilic, washing with a mild soap is critical to remove the chemical from the skin's lipid layer.

  • Ocular Exposure: Flush eyes at an emergency eyewash station for 15-20 minutes, holding eyelids open. Seek immediate ophthalmological evaluation; amine burns can continue to penetrate corneal tissue long after initial exposure.

Process Visualization

G Start Risk Assessment & PPE Donning Hood Primary Containment (Fume Hood 80-120 fpm) Start->Hood Handle Chemical Handling (1-Amino-2-(4-(CF3)phenyl)propan-2-ol) Hood->Handle Spill Spill or Exposure? Handle->Spill Decon Emergency Protocol & Decontamination Spill->Decon Yes Waste Waste Segregation (Fluorinated Organics) Spill->Waste No Decon->Waste Incineration High-Temp Incineration (>1000°C, >2s) Waste->Incineration

Operational workflow for the safe handling and disposal of fluorinated amino alcohols.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances." EPA.gov. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 131601609, 1-[4-Amino-2-(trifluoromethyl)phenyl]propan-1-one." PubChem. URL:[Link]

Sources

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